CC(C)CC(NC(=O)OC(C)(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)NSi(C)C)NC1=CC=C(N+[O-])C=C1
. Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, commonly referred to as a chromogenic substrate, is a synthetic compound that plays a significant role in biochemical assays, particularly in enzymatic activity measurements. This compound is utilized primarily in the context of protease assays, where it serves as a substrate that can be cleaved by specific enzymes, leading to a measurable color change. The compound's structure consists of a butyloxycarbonyl protecting group attached to a peptide sequence of leucine, glycine, and arginine, followed by a 4-nitroaniline moiety that acts as the chromophore.
Source: This compound is synthesized through chemical methods involving the stepwise coupling of amino acids, often utilizing solid-phase peptide synthesis techniques.
Classification: Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is classified as a synthetic peptide substrate and belongs to the category of chromogenic substrates used in biochemical assays.
The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves several key steps:
Technical details regarding the synthesis can include reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and purification methods like high-performance liquid chromatography to ensure product purity .
The molecular structure of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide can be described as follows:
This structure allows the compound to undergo specific chemical reactions with enzymes that recognize the peptide sequence, leading to the release of 4-nitroaniline which can be quantified spectrophotometrically .
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide primarily participates in hydrolysis reactions catalyzed by proteolytic enzymes.
The quantification of released 4-nitroaniline provides a measure of enzyme activity, making this substrate valuable in various biochemical assays .
The mechanism by which butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide functions involves several steps:
This process allows for quantitative analysis of protease activity based on absorbance changes .
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide has several scientific applications:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: